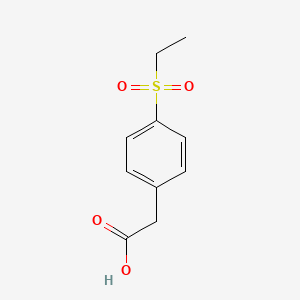

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLLUNLZJLQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402004 | |

| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383135-47-5 | |

| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(ethanesulfonyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(ethylsulfonyl)phenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its synthesis, spectral characteristics, and primary applications, with a focus on its role in the development of anti-inflammatory and analgesic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction

This compound (CAS No. 383135-47-5) is a phenylacetic acid derivative characterized by an ethylsulfonyl group at the para position of the phenyl ring.[1] This functional group arrangement makes it a valuable building block in medicinal chemistry, particularly in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] Its structural features, including a reactive carboxylic acid moiety and a polar sulfonyl group, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the core chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 383135-47-5 | [1][4] |

| Molecular Formula | C₁₀H₁₂O₄S | [1] |

| Molecular Weight | 228.27 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 136-140 °C (for the methylsulfonyl analog) | [5] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in DMSO and Methanol (for the methylsulfonyl analog) | [5] |

| pKa | 3.90 ± 0.10 (Predicted for the methylsulfonyl analog) | [5] |

Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule. The structure of this compound has been confirmed by ¹H NMR.[1]

-

¹H NMR (DMSO-d₆): δ 12.54 (broad peak, 1H, -COOH), 7.83 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂-COOH), 3.30 (q, J = 7.2 Hz, 2H, -SO₂-CH₂-), 1.09 (t, J = 7.2 Hz, 3H, -CH₃).[1]

-

¹³C NMR (Predicted): Expected signals would include those for the carboxylic acid carbon (~170-180 ppm), aromatic carbons (120-150 ppm), the methylene carbon of the acetic acid group (~40 ppm), the methylene carbon of the ethylsulfonyl group (~50 ppm), and the methyl carbon (~7 ppm).

-

IR (Predicted): Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).

-

Mass Spectrometry (Predicted): The molecular ion peak [M]⁺ would be expected at m/z 228. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and cleavage of the ethyl group.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of a thioether precursor. A detailed experimental protocol is provided below.

Synthesis via Oxidation of 4-Ethylphenylthioacetic Acid

This method utilizes a strong oxidizing agent to convert the thioether to a sulfone.

Caption: Synthesis of this compound.

Experimental Protocol: [1]

-

To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) and vanadium pentoxide (100 mg) in acetonitrile (50 ml), slowly add 50% hydrogen peroxide (15 ml) at 0 °C.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Slowly pour the reaction mixture into ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to yield this compound as a white solid (yield: 10 g).

Alternative Synthetic Route: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative pathway to synthesize phenylacetic acids from the corresponding acetophenones.[3][6] This reaction involves the conversion of an aryl ketone to a thioamide, followed by hydrolysis to the carboxylic acid. For the synthesis of the methylsulfonyl analog, 4-methylsulfonyl acetophenone is used as the starting material.[2]

Caption: Generalized Willgerodt-Kindler Reaction Pathway.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a precursor to Etoricoxib, a selective COX-2 inhibitor.[2][7] The ethylsulfonylphenyl moiety is a key pharmacophore that imparts selectivity for the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[8]

Caption: Role as an Intermediate for Etoricoxib.

The carboxylic acid group of this compound allows for its coupling with other molecular fragments to build more complex drug candidates.[9] Research in this area continues to explore derivatives of this compound for novel therapeutic agents targeting pain and inflammation pathways.[3]

Safety and Handling

Detailed safety data for this compound is limited. However, based on the safety data sheet for the closely related 4-(methylsulfonyl)phenylacetic acid, the following precautions should be taken:[5]

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles make it an important building block for the development of modern anti-inflammatory drugs. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its primary role in drug discovery. Further research to fully characterize its physicochemical and toxicological profile would be beneficial for its broader application.

References

-

Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Retrieved from [Link][2]

-

Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link][7]

-

Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from [10]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][11]

- Google Patents. (2014). A process for the preparation of etoricoxib.

-

Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link][3]

-

ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 6. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Portico [access.portico.org]

- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 10. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 11. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

2-(4-(Ethylsulfonyl)phenyl)acetic acid CAS number 383135-47-5

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS: 383135-47-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its synthesis, characterization, and critical application, grounding technical protocols in established scientific principles.

Introduction: A Key Building Block for Selective COX-2 Inhibition

This compound (CAS No. 383135-47-5) is a specialized organic compound whose significance is intrinsically linked to the development of modern anti-inflammatory therapeutics.[][2] While a simple phenylacetic acid derivative, the incorporation of an ethylsulfonyl group at the para-position of the phenyl ring creates a unique pharmacophore. This functional group is instrumental in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4]

Its primary and most notable application is serving as a crucial precursor in the multi-step synthesis of Etoricoxib (trade name Arcoxia), a highly selective COX-2 inhibitor used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3][5][6][7][8][9] The structural rigidity and electronic properties conferred by the ethylsulfonyl moiety are fundamental to the high selectivity and potency of the final active pharmaceutical ingredient (API). This guide will elucidate the synthesis of this intermediate, its analytical validation, and its strategic role in the construction of complex drug molecules.

Physicochemical & Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical and spectroscopic methods. A summary of its core properties is presented below.

| Property | Value | Source |

| CAS Number | 383135-47-5 | [10][11][12][13] |

| Molecular Formula | C₁₀H₁₂O₄S | [2][12][13] |

| Molecular Weight | 228.26 g/mol | [12][13] |

| Appearance | White solid | [10] |

| Purity (Typical) | ≥97% | [12] |

| Storage | Store long-term in a dry environment at room temperature.[10][12] | |

| ¹H NMR (DMSO-d₆) | δ 12.54 (br s, 1H, -COOH), 7.83 (d, J=8.0 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂-COOH), 3.30 (q, J=7.2 Hz, 2H, -SO₂-CH₂-), 1.09 (t, J=7.2 Hz, 3H, -CH₃) | [10] |

Synthesis Protocol: Oxidation of a Thioether Precursor

The synthesis of this compound is efficiently achieved through the oxidation of its thioether analog, 4-ethylphenylthioacetic acid. This method is robust and scalable, relying on a catalyzed oxidation reaction.

Causality of Experimental Design:

The choice of hydrogen peroxide as the oxidant is driven by its efficacy and environmentally benign byproduct (water). Vanadium pentoxide (V₂O₅) serves as a potent catalyst for this specific sulfoxidation, facilitating the transfer of oxygen atoms to the sulfur center at a controlled rate. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The initial cooling to 0°C is a critical control measure to manage the exothermicity of the peroxide addition, preventing runaway reactions and the formation of undesired byproducts.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) in acetonitrile (50 ml), add a catalytic amount of vanadium pentoxide (100 mg).

-

Oxidant Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 50% hydrogen peroxide (15 ml) to the mixture, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete conversion.

-

Workup and Extraction: Carefully pour the reaction mixture into ice water. This quenches the reaction and precipitates the product. Extract the aqueous phase with ethyl acetate to recover the product.

-

Isolation: Combine the organic layers and concentrate them under reduced pressure to yield this compound as a white solid (yield reported as 10 g).[10]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Etoricoxib

The primary value of this compound lies in its function as a key intermediate for producing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is the direct precursor to Etoricoxib.[6][7][9]

Mechanism and Strategic Importance:

In the subsequent synthetic step, the carboxylic acid is typically activated or converted to a salt and reacted with an ester of 6-methylnicotinic acid.[7][9] For instance, the acid can be converted to its lithium or sodium salt, which then undergoes a condensation reaction facilitated by a Grignard reagent like tert-butylmagnesium chloride.[7][9] This reaction forms the critical ketone linkage between the ethylsulfonylphenyl moiety and the methylpyridine core, assembling the backbone of the final drug molecule.

The ethylsulfonylphenyl group is essential for selective COX-2 inhibition. The bulky sulfone group fits into a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in the COX-1 isoform. This structural difference is the basis for the drug's selectivity, which in turn reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Reaction Pathway to Etoricoxib Precursor:

Caption: Key transformation of the title compound into the Etoricoxib backbone.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to rational drug design. Its structure is precisely tailored to serve as a foundational component for a class of highly effective and selective anti-inflammatory agents. The synthetic route to this compound is efficient, and its subsequent conversion into the core of Etoricoxib highlights a key strategy in modern pharmaceutical manufacturing. For any organization involved in the development of COX-2 inhibitors or related therapeutic agents, a thorough understanding of the synthesis, characterization, and application of this molecule is indispensable.

References

- This compound | 383135-47-5. ChemicalBook.

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.

- 383135-47-5,4-(Ethylsulfonyl)phenylacetic Acid-AccelaChem|AccelaChemBio. AccelaChem.

- CAS 383135-47-5 4-(Ethylsulfonyl)phenylacetic Acid - Building Block.

- 383135-47-5 this compound. AKSci.

- This compound| CAS:#383135-47-5. Letopharm.

- This compound. MySkinRecipes.

- Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

- Very efficient process for preparing an intermediate of etoricoxib.

- EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- US9024030B2 - Process for the synthesis of etoricoxib.

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.

- 4-Methylsulphonylphenylacetic acid | 90536-66-6. ChemicalBook.

Sources

- 2. This compound [myskinrecipes.com]

- 3. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 5. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. patents.justia.com [patents.justia.com]

- 7. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 8. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound | 383135-47-5 [chemicalbook.com]

- 11. 383135-47-5,4-(Ethylsulfonyl)phenylacetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. 383135-47-5 this compound AKSci Z4687 [aksci.com]

- 13. This compound| CAS:#383135-47-5 -Letopharm Limited [letopharm.com]

A Comprehensive Technical Guide to the Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-(ethylsulfonyl)phenyl)acetic acid, a pivotal intermediate in the development of modern anti-inflammatory and analgesic pharmaceuticals.[1] The focus of this document is the direct and efficient oxidation of 4-ethylphenylthioacetic acid. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights into the causality behind experimental design and execution.

Introduction: The Significance of the Sulfonyl Moiety

The sulfone functional group is a cornerstone in medicinal chemistry. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor make it a valuable component in designing targeted therapeutic agents. This compound exemplifies this, serving as a crucial building block for various enzyme inhibitors and oncology drug candidates.[1] The synthesis route from its thioether precursor, 4-ethylphenylthioacetic acid, is a classic yet nuanced oxidation reaction that requires precise control to achieve the desired product selectively and efficiently.

This guide moves beyond a simple recitation of steps to provide a holistic understanding of the transformation, empowering the scientist to not only replicate the synthesis but also to troubleshoot and adapt it.

Reaction Principles: The Oxidation of Thioethers

The core of this synthesis is the oxidation of a sulfur atom through two successive states. The general pathway involves the conversion of a thioether (also called a sulfide) first to a sulfoxide, which is then further oxidized to the final sulfone.[2]

Thioether → Sulfoxide → Sulfone

This transformation is typically achieved using a potent oxidizing agent. While various reagents like peroxyacids (e.g., m-CPBA) or ozone can be effective, hydrogen peroxide (H₂O₂) stands out as a preferred industrial oxidant.[3][4] Its primary advantages are its high active oxygen content, cost-effectiveness, and the benign nature of its only byproduct: water.[5]

However, the direct reaction of hydrogen peroxide with a thioether can be slow.[6][7] To achieve practical reaction rates and high conversion, a catalyst is often employed. This synthesis utilizes a transition metal catalyst to activate the peroxide and facilitate the efficient transfer of oxygen atoms to the sulfur center.

The Reaction Mechanism

The process involves the nucleophilic sulfur atom of the thioether attacking the activated oxygen of the oxidant. This occurs in two discrete steps. The first oxidation yields the intermediate sulfoxide. As the sulfoxide is less nucleophilic than the starting thioether, the second oxidation step to the sulfone can sometimes be slower, requiring controlled conditions to drive the reaction to completion.[6]

Below is a diagram illustrating the mechanistic pathway from the starting material to the final product.

Caption: Stepwise oxidation from thioether to sulfone.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of this compound, derived from established chemical literature.[8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount Used | Moles (mmol) | Role |

| 4-Ethylphenylthioacetic acid | C₁₀H₁₂O₂S | 196.27 | 12.0 g | 61.1 | Starting Material |

| Vanadium pentoxide | V₂O₅ | 181.88 | 100 mg | 0.55 | Catalyst |

| Acetonitrile | CH₃CN | 41.05 | 50 mL | - | Solvent |

| Hydrogen Peroxide (50% w/w) | H₂O₂ | 34.01 | 15 mL | ~265 | Oxidizing Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | As needed | - | Quench/Wash |

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethylphenylthioacetic acid (12.0 g, 61.1 mmol) and vanadium pentoxide (100 mg).[8]

-

Dissolution: Add acetonitrile (50 mL) to the flask and stir the mixture to dissolve the solids. The vanadium pentoxide will likely form a suspension.

-

Initial Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0 °C. Causality: This step is critical to control the initial exotherm of the reaction upon the addition of the strong oxidizing agent, preventing thermal runaway and potential side reactions.

-

Oxidant Addition: Slowly add 50% hydrogen peroxide (15 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring. This step safely quenches any unreacted peroxide and precipitates the product, which has lower solubility in water.

-

Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[8]

-

Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Final Product: The resulting solid is this compound. A yield of approximately 10 g (72%) of a white solid can be expected.[8] The product's structure can be confirmed by ¹H NMR spectroscopy.[8]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire laboratory workflow.

Caption: Overall experimental workflow for the synthesis.

Discussion: Rationale and Process Control

A successful synthesis relies on understanding the function and importance of each component and condition.

-

Oxidant Stoichiometry: An excess of hydrogen peroxide is used to ensure the complete conversion of both the starting thioether and the intermediate sulfoxide to the final sulfone product. The oxidation of the sulfoxide to the sulfone is generally slower than the first oxidation step.

-

Catalyst Choice: Vanadium pentoxide is an effective catalyst for peroxide-based oxidations. It forms peroxyvanadium species that are highly potent oxygen transfer agents, allowing the reaction to proceed under mild conditions. Other catalysts, such as sodium tungstate or titanium-based systems, can also be employed for similar transformations.[5][9]

-

Solvent Selection: Acetonitrile is a suitable solvent as it is polar enough to dissolve the starting material and is relatively inert to the strong oxidizing conditions. Other polar aprotic solvents could be considered, but their stability towards oxidation must be verified.

-

Safety Considerations: 50% hydrogen peroxide is a highly corrosive and powerful oxidizing agent. It must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. The controlled, slow addition at low temperatures is a primary safety measure to prevent a dangerous buildup of heat and pressure.

Conclusion

The oxidation of 4-ethylphenylthioacetic acid to this compound is a straightforward yet powerful transformation that provides access to a high-value pharmaceutical intermediate. By employing hydrogen peroxide as a green oxidant in a catalytically controlled process, this synthesis can be performed efficiently and safely. The protocol and insights provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development, underscoring the principles of chemical causality and procedural integrity essential for success in the field of drug development.

References

-

Poole, K. M., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications - Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Sulfone. Available at: [Link]

-

Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Available at: [Link]

-

Poole, K. M., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health - PMC. Available at: [Link]

-

ScienceDirect. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Available at: [Link]

-

Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Available at: [Link]

- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.

- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

-

ResearchGate. (2008). [4-(Methylsulfonyl)phenyl]acetic acid. Available at: [Link]

-

Veer-Chemie. (n.d.). 4-(Methylsulfonyl)phenyl acetic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

- Google Patents. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 383135-47-5 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-(4-(Ethylsulfonyl)phenyl)acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a crucial organic intermediate with significant applications in the pharmaceutical industry. Its structural framework, featuring a phenylacetic acid moiety combined with an ethylsulfonyl group, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary role in the development of modern therapeutic agents, particularly selective COX-2 inhibitors. For researchers and drug development professionals, understanding the nuances of this compound is essential for leveraging its potential in medicinal chemistry and process development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |

| Molecular Weight | 228.27 g/mol | [1] |

| CAS Number | 383135-47-5 | [1][2][3][4] |

| Appearance | White Solid | [2] |

Molecular Structure

The chemical structure of this compound is foundational to its reactivity and utility as a synthetic intermediate.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in drug manufacturing. A common and effective method involves the oxidation of a thioether precursor, 4-ethylphenylthioacetic acid.[2] This approach is favored for its efficiency and the relative availability of the starting materials.

Experimental Protocol: Oxidation of 4-Ethylphenylthioacetic Acid[2]

-

Reaction Setup: To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) in acetonitrile (50 ml), add vanadium pentoxide (100 mg) as a catalyst.

-

Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 50% hydrogen peroxide (15 ml) to the reaction vessel. The controlled, low-temperature addition is crucial to manage the exothermic nature of the oxidation and prevent undesirable side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours to ensure the oxidation goes to completion.

-

Workup and Extraction: Slowly pour the reaction mixture into ice water. This step quenches any remaining peroxide and precipitates the product. Extract the aqueous phase with ethyl acetate. The organic solvent will dissolve the desired product, separating it from inorganic salts and other aqueous-soluble impurities.

-

Isolation: Combine the organic layers and concentrate them under reduced pressure to remove the ethyl acetate. This yields the final product, 4-ethylsulfonylphenylacetic acid, as a white solid (10 g).[2]

Causality and Experimental Rationale

-

Choice of Precursor: 4-Ethylphenylthioacetic acid is an ideal starting material as the thioether group is readily oxidized to the sulfone.

-

Oxidizing Agent: Hydrogen peroxide is a strong, clean oxidizing agent, with its primary byproduct being water, which simplifies purification.

-

Catalyst: Vanadium pentoxide is an effective catalyst for peroxide-based oxidations of sulfur compounds, facilitating the transfer of oxygen atoms and enabling the reaction to proceed efficiently under mild conditions.

-

Solvent: Acetonitrile is used as the solvent due to its ability to dissolve the starting material and its relative inertness under the oxidative conditions.

Role in Pharmaceutical Development

This compound is not an active drug itself but serves as an indispensable intermediate in the synthesis of APIs. Its most notable application is in the preparation of Etoricoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6]

COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that were designed to be more selective than older NSAIDs, thereby reducing gastrointestinal side effects. The ethylsulfonylphenyl group of this intermediate is a key pharmacophore that imparts selectivity for the COX-2 enzyme in the final drug molecule. The structural properties of this compound allow for its facile modification during drug design, making it a valuable scaffold for creating derivatives with potentially enhanced biological activity and improved safety profiles.[1]

Analytical Characterization

The structural integrity of the synthesized compound must be rigorously validated. High-resolution analytical techniques are employed for this purpose. The structure of the product from the synthesis described above was confirmed by ¹H NMR spectroscopy, showing characteristic peaks that correspond to the protons in the molecule.[2]

-

¹H NMR (DMSO-d6): δ 12.54 (broad peak, 1H, -COOH), 7.83 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂COOH), 3.30 (q, J = 7.2 Hz, 2H, -SO₂CH₂-), 1.09 (t, J = 7.2 Hz, 3H, -CH₃).[2]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined synthesis, stable chemical nature, and crucial role as a precursor to high-value pharmaceuticals like Etoricoxib underscore its importance in modern medicinal chemistry. This guide has provided a technical foundation for understanding its properties, synthesis, and application, offering valuable insights for professionals engaged in pharmaceutical research and development.

References

- 2a biotech. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDssEcz56UgoFYBnRcO6_viViL5-oR6W2eIDIzrJUEVA5VMpMY20PkutAibrHKEVKtMDzRSXuXyBRBRpUe_z9meaTCwGGqQ0evHllp59-cuygeRMwZopKFxRi8UQ2M27lj4vTsho7u_vAAV7oCCithtPlLQ==]

- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfr8YmuF0PJOq8vtAzil8bGJdE3t33QAilK47LzhCIeAup6aePZMyHaS1N2Q1jSkLm7KaKOTDPQO_qTWLI9FFMpuVdnZ8xLvWfgAE7WN5mdcsQN_cwzK_xW9t5xp1T6cSWgEteA-DrBQR--iwVx7p2lM6PeH0MX654P-T2nN7NiyXp9PTFxx2cmvRi4EP3MyRAcRCr6B3raLEnhLgj5vOf4Ur_4O1WxiJpUoMG]

- ChemicalBook. This compound | 383135-47-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZf87tpzbcMNyrrdSmoAH43S6FiMieMw9MAO-Ur_3_jxKlNkFyOl1Yk4TCMWWhO9gz1ZCUCUfuo-miMwAYo-ONOmZ9an2RumkGW1V0LBba7Yj89gICQAS2RY_Ir4aGqJiAD0pGY2uYcTlj6z9_f0OMuAiKh9t113xqbM2uL6a1IPU=]

- BLDpharm. 383135-47-5|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmjOAog4qe0ur1jHxh1eaKT-GEUlgxsIqgOvEr2uZvLX3zYRNFq_CquTkg-2ts16EjdPVMqsw8_og2Ye47aee1-U-GI-1ZsTEnkbADj9otvRFTsLKgE_-Nmd7MMMVs2OC4HbtdLgQOF0h_TLHe]

- Google Patents. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy9HEOflkJi8xvqizYLe00OJKMag49eJlwOx6YcBQX0NOY55X86Xhj7v5KQslrkf_qOJoXolY6yHTRTTimfrab10FpsM4W52BM_1uNxoNhpcxlKPov4BHebVjv7dRC3YKmYrn8E4UAlYw=]

- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEr9n77Wl9PgAuyqxo50fzHggzOklLIuH4oU6BedShDUqeHtuq9e_v2b4ckAwivIVcfp6vxKjzwFyb0IeoCb9wodRdg8UThxbKo6Qb1tDMPwBha3lmAq0wCo4MR14rk8qdD__keVBYmAeyOQ==]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 383135-47-5 [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 383135-47-5|this compound|BLD Pharm [bldpharm.com]

- 5. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid: A Cornerstone in the Development of Selective COX-2 Inhibitors

Abstract

This technical guide provides a comprehensive overview of 2-(4-(Ethylsulfonyl)phenyl)acetic acid, a pivotal intermediate in the synthesis of modern non-steroidal anti-inflammatory drugs (NSAIDs). While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been intrinsically linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. This document will delve into the historical context of its emergence, detail its synthesis and chemical properties, and elucidate its critical role in the broader narrative of drug discovery, particularly in the creation of the COX-2 inhibitor Etoricoxib.

Introduction: The Unsung Hero of Modern Anti-Inflammatory Drugs

In the landscape of pharmaceutical chemistry, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful drug is paved with crucial, yet often overlooked, intermediate compounds. This compound is a prime example of such a molecule. Its importance lies not in its own biological activity, but in its tailored structure, which serves as a foundational building block for a class of drugs that have revolutionized pain and inflammation management: the selective COX-2 inhibitors.

The development of this phenylacetic acid derivative is a story of rational drug design, where a specific chemical moiety, the ethylsulfonyl group, was identified as a key feature for achieving selectivity in targeting the COX-2 enzyme. This guide will explore the discovery and history of this compound, not as a standalone event, but as an integral part of the broader quest for safer and more effective anti-inflammatory therapies.

Historical Perspective: The Dawn of Selective COX-2 Inhibition

The history of this compound is intrinsically woven into the history of COX-2 inhibitors. Traditional NSAIDs, such as ibuprofen and naproxen, function by inhibiting both COX-1 and COX-2 enzymes. While COX-2 is primarily associated with inflammation, COX-1 plays a crucial role in protecting the gastrointestinal lining. Consequently, the non-selective nature of traditional NSAIDs often leads to gastrointestinal side effects.

The discovery of two distinct cyclooxygenase isoforms, COX-1 and COX-2, in the early 1990s marked a turning point in anti-inflammatory drug development. This discovery provided a clear rationale for designing drugs that could selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal complications associated with COX-1 inhibition.

This new understanding spurred a wave of research and development aimed at creating selective COX-2 inhibitors. It was within this context that molecules like this compound emerged as vital intermediates. The presence of the sulfonyl group was found to be a key structural feature that could confer COX-2 selectivity. While the methylsulfonyl analog, 4-(methylsulfonyl)phenylacetic acid, is also a well-known intermediate, the ethylsulfonyl variant represents a specific line of chemical exploration in the synthesis of potent and selective COX-2 inhibitors like Etoricoxib. The development of synthetic routes to these intermediates was a critical step in bringing these targeted therapies to market.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, reflecting its importance in the pharmaceutical industry. The following is a representative synthetic pathway, based on established chemical principles and analogous procedures found in the literature.

Synthetic Pathway

A common approach to the synthesis of this compound involves the oxidation of a corresponding thioether precursor.

Diagram of the Synthetic Pathway

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on known chemical transformations for analogous compounds.

Step 1: Oxidation of 4-(Ethylthio)acetophenone to 4-(Ethylsulfonyl)acetophenone

-

To a solution of 4-(ethylthio)acetophenone in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent, for example, hydrogen peroxide (30% solution).

-

The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Willgerodt-Kindler Reaction to form 2-(4-(Ethylsulfonyl)phenyl)-1-morpholinoethanethione

-

A mixture of 4-(ethylsulfonyl)acetophenone, elemental sulfur, and morpholine is heated, often without a solvent or in a high-boiling solvent like dimethylformamide (DMF).

-

The reaction is typically run at reflux for several hours.

-

The crude product is then isolated by cooling the reaction mixture and precipitating the product, which can be purified by recrystallization.

Step 3: Hydrolysis to this compound

-

The thiomorpholide from the previous step is subjected to hydrolysis using a strong base, such as sodium hydroxide, in an aqueous alcohol solution.

-

The mixture is refluxed for several hours to ensure complete conversion.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with water, and dried to yield the final product.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 383135-47-5[1] |

| Molecular Formula | C₁₀H₁₂O₄S[1] |

| Molecular Weight | 228.27 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents, sparingly soluble in water |

| Storage | Room temperature, dry conditions[1] |

Mechanism of Action in the Context of COX-2 Inhibition

While this compound is not itself a COX-2 inhibitor, its structural features are crucial for the activity of the final drug molecules derived from it. The key to the selective inhibition of COX-2 lies in the differences in the active sites of the COX-1 and COX-2 enzymes.

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The ethylsulfonyl group of the drugs derived from this intermediate is designed to fit into this specific side pocket. This interaction provides a strong and selective binding to the COX-2 enzyme, effectively blocking its activity.

Diagram of COX-2 Inhibition

Caption: The role of selective COX-2 inhibitors in the prostaglandin synthesis pathway.

Therapeutic Applications and Clinical Significance

As a key intermediate, this compound has no direct therapeutic applications. However, its clinical significance is immense due to its role in the synthesis of Etoricoxib (marketed as Arcoxia®). Etoricoxib is a widely prescribed selective COX-2 inhibitor for the treatment of:

-

Osteoarthritis

-

Rheumatoid arthritis

-

Ankylosing spondylitis

-

Acute gouty arthritis

-

Acute pain, including postoperative and dental pain

-

Primary dysmenorrhea

The development of Etoricoxib, facilitated by the availability of intermediates like this compound, has provided patients with an effective treatment option for pain and inflammation with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

Conclusion

This compound stands as a testament to the intricate and often unseen world of pharmaceutical process chemistry. While it may not be a household name, its discovery and the optimization of its synthesis were critical hurdles to overcome in the development of a new generation of safer anti-inflammatory drugs. This in-depth guide has aimed to shed light on the importance of this key intermediate, from its historical context within the rise of COX-2 inhibitors to its practical synthesis and its ultimate contribution to modern medicine. For researchers, scientists, and drug development professionals, understanding the journey of such molecules provides valuable insights into the complex and rewarding field of pharmaceutical innovation.

References

-

This compound. MySkinRecipes. [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.

- A process for the preparation of etoricoxib.

-

The development of COX-2 inhibitors. ResearchGate. [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

COX-2 chronology. PMC - NIH. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

An In-Depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic acid: Synthesis, Characterization, and Future Research Directions in COX-2 Inhibition

Abstract

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a small molecule with significant, yet largely unexplored, potential in medicinal chemistry. Its structural architecture, featuring a central phenylacetic acid core and a key ethylsulfonyl moiety, positions it as a compelling candidate for investigation within the realm of anti-inflammatory drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the potential of this compound. We will delineate its synthesis and characterization, present detailed protocols for evaluating its primary biological activity as a putative Cyclooxygenase-2 (COX-2) inhibitor, and outline strategic avenues for future research. This includes structure-activity relationship (SAR) studies and preliminary pharmacokinetic profiling, thereby establishing a roadmap from fundamental chemistry to preclinical evaluation.

Introduction: A Structurally-Informed Hypothesis

This compound (CAS: 383135-47-5) is a compound of interest primarily due to its striking structural resemblance to key intermediates used in the synthesis of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, the presence of a sulfonylphenyl group is a hallmark of the diarylheterocycle class of selective COX-2 inhibitors, such as Celecoxib and Etoricoxib.[2][3][4] This structural analogy forms the central hypothesis of this guide: that this compound is a potential inhibitor of the COX-2 enzyme and a valuable scaffold for developing novel anti-inflammatory agents.

The therapeutic rationale for selective COX-2 inhibition is well-established. The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[7] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to gastrointestinal side effects (via COX-1 inhibition).[8] Selective COX-2 inhibitors were designed to mitigate this risk, making the exploration of novel scaffolds like this compound a scientifically compelling endeavor.

The Prostaglandin Biosynthesis Pathway

The COX enzymes are central to the inflammatory cascade. As illustrated below, membrane phospholipids are converted to arachidonic acid by phospholipase A2. COX-1 and COX-2 then act on arachidonic acid to produce Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that drive inflammatory responses.[9][10]

Synthesis and Physicochemical Characterization

A reliable supply of high-purity material is the foundation of any research program. This section details a literature-derived synthesis for this compound and outlines its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below. These parameters are critical for designing experiments, predicting solubility, and anticipating potential pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 383135-47-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][11] |

| Molecular Weight | 228.27 g/mol | [1][11] |

| Appearance | White solid | [11] |

| Predicted pKa | ~4.0 (Carboxylic Acid) | (ChemAxon) |

| Predicted LogP | ~1.5 | (ChemAxon) |

Synthesis Protocol: Oxidation of 4-ethylphenylthioacetic acid

This protocol is adapted from a known procedure for preparing the target compound.[11] The core of the reaction is the oxidation of a thioether precursor to the corresponding sulfone using hydrogen peroxide, a common and effective method.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenylthioacetic acid (1.0 eq), a catalytic amount of vanadium pentoxide (~0.01 eq), and acetonitrile as the solvent.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Oxidation: Slowly add 50% hydrogen peroxide (approx. 2.5-3.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization if necessary to yield this compound as a white solid.[11]

Analytical Characterization Protocol: Purity and Identity Confirmation

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum should show characteristic peaks: a singlet for the methylene protons (CH₂), a quartet and a triplet for the ethyl group (CH₂CH₃), and doublets for the para-substituted aromatic protons, along with a broad singlet for the carboxylic acid proton.[11]

-

LC-MS: Prepare a dilute solution of the compound in methanol or acetonitrile. Analyze using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The mass spectrometer should detect the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.

-

HPLC Purity: Use the HPLC method from step 2 with UV detection (e.g., at 254 nm) to determine the purity of the sample by peak area percentage. The target purity for biological assays should be >95%.

Core Research Area: Evaluation as a Selective COX-2 Inhibitor

The primary hypothesis is that this compound possesses inhibitory activity against COX enzymes, with a potential selectivity for COX-2. This can be tested using well-established in vitro enzyme assays.[12][13]

Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX.[14]

-

Reagent Preparation: Prepare stock solutions of the test compound, a positive control (e.g., Celecoxib), and a negative control (vehicle, e.g., DMSO) in assay buffer. Create a serial dilution series for the test compound and control.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, cofactor solution, and the COX probe to each well.

-

Compound Addition: Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

-

Enzyme Addition: Add recombinant COX-1 or COX-2 enzyme to the wells. A separate set of wells will be used for each isoform.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics (Excitation: 535 nm, Emission: 587 nm) over 10 minutes. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Calculate the Selectivity Index (SI) as: SI = IC₅₀(COX-1) / IC₅₀(COX-2) . A higher SI value indicates greater selectivity for COX-2.

-

Potential Research Area 1: Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising activity, a logical next step is to initiate an SAR campaign to optimize its potency and selectivity. The core structure provides several clear points for chemical modification, guided by established principles for COX-2 inhibitors.[15][16]

Proposed Chemical Modifications

The following table outlines strategic modifications to probe the SAR of the this compound scaffold. Each new analog would be synthesized and evaluated in the COX inhibition assay described previously.

| Modification Point | Proposed Change | Rationale |

| R1: Sulfonyl Group | Replace ethylsulfonyl with methylsulfonyl . | The methylsulfonyl group is present in Etoricoxib, potentially offering optimal interaction with the COX-2 side pocket. |

| Replace ethylsulfonyl with sulfonamide (-SO₂NH₂). | The sulfonamide moiety is a classic pharmacophore for COX-2 selectivity, as seen in Celecoxib, by interacting with His90 and Arg513 in the active site.[17] | |

| R2: Acetic Acid | Replace carboxylic acid with a tetrazole ring. | Tetrazoles are common bioisosteres for carboxylic acids, often providing improved metabolic stability and pharmacokinetic properties. |

| R3: Phenyl Ring | Introduce small substituents (e.g., F, Cl, CH₃) at various positions. | Substituents can modulate electronic properties and steric fit within the enzyme's active site, potentially enhancing potency or selectivity. |

Potential Research Area 2: Investigating Pharmacokinetics and Metabolism

A potent compound is only useful if it has favorable pharmacokinetic properties. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are crucial. Based on the extensive data for Celecoxib, which is primarily metabolized by CYP2C9 via methyl hydroxylation, we can predict a likely metabolic fate for our ethylsulfonyl analog.[18][19]

Predicted Metabolic Pathway

The ethyl group on the sulfone moiety is a probable site for cytochrome P450-mediated oxidation.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines how quickly a compound is metabolized by the major drug-metabolizing enzymes.

-

Preparation: Prepare a reaction mixture containing human liver microsomes and NADPH (a necessary cofactor) in a phosphate buffer. Pre-warm to 37 °C.

-

Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the mixture to start the reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the line gives the rate of elimination (k).

-

Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .

-

A shorter half-life indicates lower metabolic stability.

-

Broader Therapeutic Potential and Future Outlook

While the primary focus is on inflammation, selective COX-2 inhibition has demonstrated potential in other therapeutic areas, including oncology and neurodegenerative diseases, where chronic inflammation is a key pathological driver.[16][18][20] Should this compound or its optimized analogs demonstrate a strong in vitro profile (high potency, high selectivity, good metabolic stability), further investigation into these expanded indications would be a logical long-term goal.

The immediate next steps for a research program centered on this compound are clear:

-

Execute the synthesis and rigorous characterization of the molecule.

-

Perform the in vitro COX-1/COX-2 inhibition assays to confirm the primary hypothesis and quantify potency and selectivity.

-

Based on the results, initiate SAR and preliminary ADME studies as outlined.

This compound represents a promising starting point for a new chapter in anti-inflammatory research. Its straightforward chemistry and strong mechanistic rationale make it an ideal candidate for academic and industrial drug discovery programs.

References

-

Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis pathways of prostaglandins. [Diagram]. Retrieved from [Link]

-

Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. Annual Review of Physiology, 41, 633-652. Retrieved from [Link]

-

PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). National Institutes of Health. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]

-

Jäger, A. K., et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 68(8), 1239-1242. Retrieved from [Link]

-

Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463-3475. Retrieved from [Link]

-

Whirl-Carrillo, M., et al. (n.d.). Celecoxib Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

-

Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. Retrieved from [Link]

-

Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 674, 23-41. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

-

Orlando, R. (2024). Clinical Pharmacology of Celecoxib. Clinical Pharmacology & Biopharmaceutics, 13(11). Retrieved from [Link]

-

Lee, S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(16), 4980. Retrieved from [Link]

-

Al-Ishaq, R. K., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 896-903. Retrieved from [Link]

-

Kulmacz, R. J. (2002). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & Other Lipid Mediators, 68-69, 47-63. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of diarylheterocycle coxibs. [Figure]. Retrieved from [Link]

-

Sharma, V., & Kumar, V. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 20(29), 3619-3651. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2004). Quantitative Structure Activity Relationship Studies of Diaryl Furanones as Selective COX-2 Inhibitors. European Journal of Medicinal Chemistry, 39(10), 899-904. Retrieved from [Link]

-

Ghorab, M. M., et al. (2010). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Acta Pharmaceutica, 60(2), 187-202. Retrieved from [Link]

-

Paulson, S. K., et al. (2001). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition, 29(11), 1439-1447. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Retrieved from [Link]

-

Reddy, A. R., et al. (2012). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 16(1), 89-93. Retrieved from [Link]

- Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

PubChem. (n.d.). 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Institutes of Health. Retrieved from [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 23. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.

-

Sharma, P., et al. (2006). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 18(2), 979-983. Retrieved from [Link]

-

Christensen, E., et al. (2013). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

da Silva, A. F., et al. (2021). In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. ACS Omega, 6(1), 533-543. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Prostaglandin - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 383135-47-5 [chemicalbook.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 17. news-medical.net [news-medical.net]

- 18. ClinPGx [clinpgx.org]

- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

The Cornerstone of Modern Anti-Inflammatories: A Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-(ethylsulfonyl)phenyl)acetic acid scaffold represents a critical pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with traditional NSAIDs. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of derivatives and analogs of this core structure. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering a comprehensive resource for researchers in medicinal chemistry and drug development. We will delve into detailed experimental protocols, the rationale behind their design, and the clinical implications of this important class of therapeutic agents, with a particular focus on the prominent drug, Etoricoxib.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation, a complex biological response to harmful stimuli, is primarily mediated by prostaglandins (PGs). The synthesis of these lipid compounds is catalyzed by the cyclooxygenase (COX) enzymes. Two isoforms of this enzyme are well-established: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]

-

COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their therapeutic anti-inflammatory effects are derived from the inhibition of COX-2, the simultaneous inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects, including ulcers and bleeding.[3]

This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs." The central hypothesis was that by selectively targeting COX-2, these agents could provide potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[4] The this compound scaffold emerged as a key structural motif in the design of these selective inhibitors. The sulfonyl group, in particular, was identified as a critical pharmacophore for achieving COX-2 selectivity.[3]

The Central Scaffold: Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its derivatives is a cornerstone of research in this area. Below is a representative, detailed protocol for the synthesis of a key intermediate, 4-(methylsulfonyl)phenylacetic acid, which is structurally very similar to the title compound. The principles and reaction types are directly applicable to the synthesis of the ethylsulfonyl analog.

Synthesis of the Key Intermediate: 4-(Methylsulfonyl)phenylacetic Acid

This synthesis is a multi-step process that begins with a readily available starting material, 4-methylsulfonyl acetophenone. The following protocol is adapted from established methods in the field.[5]

Rationale for the Synthetic Route: This synthetic pathway is chosen for its efficiency and the use of well-understood reactions. The Willgerodt-Kindler reaction, followed by hydrolysis, provides a reliable method for converting the acetophenone to the corresponding phenylacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione

-

Objective: To introduce the two-carbon chain and the thioamide functionality necessary for conversion to the carboxylic acid.

-

Reagents and Equipment: 4-methylsulfonyl acetophenone, sublimed sulfur, morpholine, a silica-supported fluoroboric acid catalyst (HBF₄·SiO₂), ethyl acetate, methanol, a four-necked flask with a reflux condenser and mechanical stirrer.

-

Procedure:

-

To the four-necked flask, add 4-methylsulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).[5]

-

Stir the mixture and heat to 75°C. Maintain this temperature and continue stirring for 3 hours.[5]

-

After 3 hours, add 50 mL of ethyl acetate and filter the hot mixture to remove the catalyst.[5]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

-

Collect the resulting yellow solid by suction filtration. This product can typically be used in the next step without further purification.

-

Step 2: Hydrolysis to 4-(Methylsulfonyl)phenylacetic Acid

-

Objective: To convert the thioamide intermediate into the final carboxylic acid product.

-

Reagents and Equipment: 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione from the previous step, ethanol, 50% sodium hydroxide (NaOH) solution, 2N hydrochloric acid (HCl), a four-necked flask with a reflux condenser and mechanical stirrer.

-

Procedure:

-

In the four-necked flask, combine the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione (13.3g, 44mmol), 65mL of ethanol, and 13mL of 50% NaOH solution.[5]

-

Stir the mixture and heat to 80-85°C for 6 hours.[5]

-

Distill off the ethanol under reduced pressure.

-

Add 50 mL of water to the residue and allow it to stand at room temperature for 1 hour. A precipitate will form.

-

Filter the mixture to obtain a clear solution.

-

Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N HCl. A white solid will precipitate.[5]

-

Collect the white solid by suction filtration, wash with cold water, and dry to yield 4-methylsulfonylphenylacetic acid.

-

Diagram of Synthetic Workflow:

Caption: Inhibition of the COX-2 signaling pathway.

In Vitro COX-1/COX-2 Inhibition Assay

Determining the potency and selectivity of new chemical entities is a critical step in the drug discovery process. The human whole blood assay is a widely used and physiologically relevant method for this purpose.

Rationale for the Assay: This ex vivo assay measures the ability of a compound to inhibit COX-1 and COX-2 in their natural cellular environment. It provides a more accurate reflection of a compound's activity in the body compared to assays using purified enzymes.

Experimental Protocol:

-

Objective: To determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for COX-1 and COX-2.

-

Materials: Freshly drawn human venous blood, heparin (as an anticoagulant), lipopolysaccharide (LPS) to induce COX-2 expression, test compounds, and ELISA kits for prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂).

-

Procedure:

-

COX-1 Assay (TXB₂ measurement): a. Aliquot heparinized whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Allow the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity, which produces thromboxane A₂ (measured as its stable metabolite, TXB₂). d. Centrifuge to separate the serum. e. Measure the TXB₂ concentration in the serum using a specific ELISA kit.

-

COX-2 Assay (PGE₂ measurement): a. Aliquot heparinized whole blood into tubes. b. Add LPS to induce COX-2 expression in monocytes. c. Add various concentrations of the test compound or vehicle control. d. Incubate the blood at 37°C for 24 hours. e. Centrifuge to separate the plasma. f. Measure the PGE₂ concentration in the plasma using a specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ values for COX-1 and COX-2 from the dose-response curves.

-

Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. [6]

-